ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a piperidine ring via a carboxamide linkage. The ethyl carboxylate group at the piperidine nitrogen enhances solubility and bioavailability, while the carboxamide bridge stabilizes the molecular conformation .
Properties
IUPAC Name |
ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-2-23-15(22)18-5-3-10(4-6-18)17-12(20)11-9-16-14-19(13(11)21)7-8-24-14/h9-10H,2-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYKYFIHXDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol under ultrasonic activation . The reaction conditions are mild, typically carried out at room temperature, and the use of ultrasonic irradiation enhances the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. The scalability of the ultrasonic-assisted synthesis method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Mechanism of Action
The mechanism of action of ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Core Structural Variations
The thiazolo[3,2-a]pyrimidine core is a common motif in medicinal chemistry. Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Position: Modifications at C2 (e.g., benzylidene, pyrrolylmethylene) significantly alter electronic properties and biological activity. For example, the diethylamino group in enhances lipophilicity, while trimethoxy substituents in improve hydrogen-bonding capacity.
Physicochemical and Spectroscopic Properties
Elemental Analysis :
Biological Activity
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiazolo[3,2-a]pyrimidine core structure, which is integral to its biological activity. The molecular formula is , and it possesses functional groups that enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : this compound has demonstrated significant antitumor properties. Studies indicate that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 1.96 µM to 22.73 µM depending on structural modifications.
- Antibacterial Activity : This compound exhibits notable antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antitumor Studies
A series of studies have focused on the antitumor efficacy of thiazolo[3,2-a]pyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Ethyl 4-(5-oxo...) | MCF-7 | 1.96 |
| Ethyl 4-(5-oxo...) | HepG2 | 22.73 |
These results indicate a promising potential for this compound in cancer therapeutics.
Antibacterial Studies
In antibacterial assays, derivatives of thiazolo[3,2-a]pyrimidine have shown effective inhibition against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
